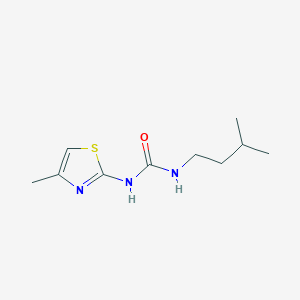![molecular formula C13H12ClN3O B7529784 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.
Mécanisme D'action
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can block the downstream signaling pathways of various cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α, and increase the production of anti-inflammatory cytokines such as IL-10. 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can also inhibit the differentiation and activation of various immune cells such as T cells, B cells, and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea in lab experiments is its specificity and potency in inhibiting JAK enzymes. This allows researchers to study the downstream effects of various cytokines and growth factors in a more targeted and controlled manner. However, one of the limitations of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Orientations Futures
There are several potential future directions for the research on 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea. One of the areas of interest is its potential therapeutic applications in other diseases such as multiple sclerosis, lupus, and cancer. Another area of interest is the development of more selective and potent JAK inhibitors that can overcome the limitations of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea. Finally, the use of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can be synthesized by reacting 4-chlorobenzylamine with 2-amino-3-cyanopyridine in the presence of a suitable catalyst. The resulting product is then purified and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunomodulatory effects by inhibiting the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-6-4-10(5-7-11)9-16-13(18)17-12-3-1-2-8-15-12/h1-8H,9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVHZPZIWUUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

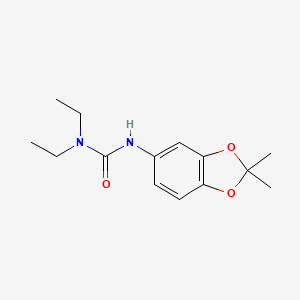
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
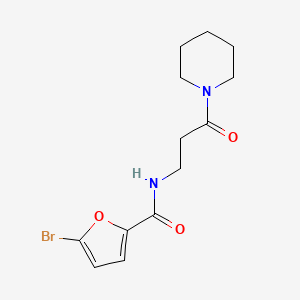
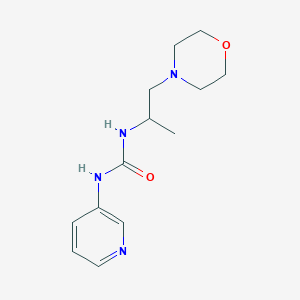
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
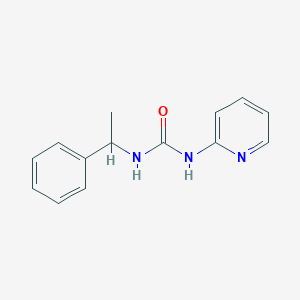
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
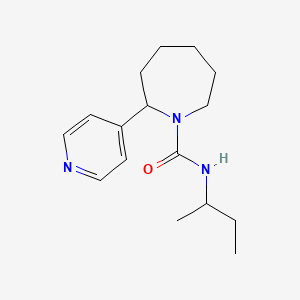
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
